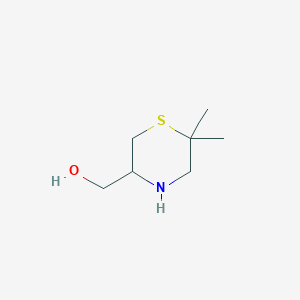![molecular formula C7H3F3INO3S B3031100 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol CAS No. 1440535-09-0](/img/structure/B3031100.png)
2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol
Übersicht
Beschreibung
2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol, also known as INTP, is an organosulfur compound that has been widely studied due to its interesting properties and potential applications. It is a colorless, crystalline solid that is soluble in water and alcohols, and is relatively stable under normal conditions. INTP has been used in a variety of scientific research applications, such as in the synthesis of drugs, in the development of new materials, and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Interactions
In research, the compounds related to 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol demonstrate intriguing interactions and structural formations. For instance, 2,6-diiodo-4-nitrophenol, a related compound, shows an intricate arrangement of molecules linked by hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions to form multidimensional structures (Garden et al., 2002).
Herbicide Binding Proteins
Studies on derivatives of this compound have shed light on its role in herbicide binding. For example, the binding behavior of radioactively labeled phenolic inhibitors, which are structurally similar to this compound, has been analyzed on thylakoid membranes. This research indicates different binding sites for phenolic herbicides at the reducing side of Photosystem II (Oettmeier et al., 1982).
Plant Growth Regulation
This compound and its analogs are also being studied for their plant growth-regulating properties. Research has shown that compounds like 2-iodo-6-nitrophenols, which are structurally related, exhibit significant activity in promoting cell elongation and inducing responses in plants (Wain & Harper, 1967).
Antimicrobial Activities
In the field of medicine and microbiology, some phenolic compounds similar to this compound have been explored for their antimicrobial properties. For instance, certain thiocyanato-bridged dinuclear Cu(II) complexes derived from phenols exhibit noteworthy antimicrobial activities, providing insights into potential applications in fighting infections and diseases (Hong, 2008).
Synthesis and Characterization
The synthesis and characterization of compounds involving this compound and its analogs are crucial in understanding their chemical properties. For example, the synthesis of binuclear Zn(II) complexes from related phenolic compounds has been documented, offering insights into their structural and chemical behavior (Dehghani-Firouzabadi & Alizadeh, 2016).
Cancer Research
In cancer research, some gallium(III) complexes containing phenolic compounds, akin to this compound, have been synthesized and characterized. These compounds exhibit potential in growth-inhibition activity and apoptosis induction in cisplatin-resistant human neuroblastoma cells (Shakya et al., 2006).
Environmental Impact
The environmental impact of similar phenolic compounds is also a subject of study. For instance, the formation of iodo-trihalomethanes during the disinfection of iodide-containing waters can be a result of reactions involving phenolic compounds. This research highlights the environmental and health implications of using certain phenolic substances (Bichsel & Gunten, 2000).
Wirkmechanismus
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be worn .
Eigenschaften
IUPAC Name |
2-iodo-6-nitro-4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO3S/c8-7(9,10)16-3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBJOXESRBJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235238 | |
| Record name | Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-09-0 | |
| Record name | Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Chlorophenyl)oxetan-3-YL]methanamine](/img/structure/B3031019.png)












